N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide
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Overview
Description
N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a kinase inhibitor, particularly targeting protein kinase B (PKB or Akt), which plays a crucial role in various cellular processes, including cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like sodium tert-butoxide under inert gas protection .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of pharmaceutical drugs targeting specific kinases.
Mechanism of Action
The compound exerts its effects by inhibiting protein kinase B (PKB or Akt). It binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the PI3K-Akt-mTOR signaling pathway, which is crucial for cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also target PKB but may differ in their selectivity and potency.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds are multi-targeted kinase inhibitors with potential anticancer properties.
Uniqueness
N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide is unique due to its specific structure, which allows for high selectivity and potency in inhibiting PKB. This makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C23H22N6O |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C23H22N6O/c30-23(20-8-1-2-10-24-20)28-18-7-3-5-16(13-18)17-6-4-12-29(14-17)22-19-9-11-25-21(19)26-15-27-22/h1-3,5,7-11,13,15,17H,4,6,12,14H2,(H,28,30)(H,25,26,27) |
InChI Key |
SKICPBTYCMATIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2C=CN3)C4=CC(=CC=C4)NC(=O)C5=CC=CC=N5 |
Origin of Product |
United States |
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